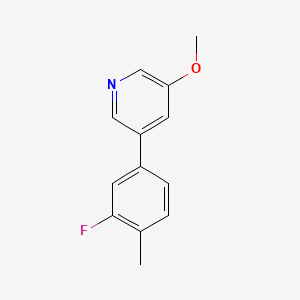

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-3-4-10(6-13(9)14)11-5-12(16-2)8-15-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRMOLOZXDCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742958 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-14-7 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Fluoro-4-methylphenylboronic Acid

As detailed in patent CN103951688A, 3,5-difluoro-4-methylphenylboronic acid is synthesized via lithiation and borylation:

-

Lithiation : 1-Bromo-3,5-difluorobenzene reacts with n-butyllithium at −78°C in tetrahydrofuran (THF), generating a phenyl lithium intermediate.

-

Methylation : Addition of methyl iodide yields 4-bromo-2,6-difluorotoluene.

-

Borylation : A second lithiation followed by treatment with triisopropyl borate and acidic workup affords the boronic acid in 70–78% yield.

Coupling with 5-Methoxy-3-bromopyridine

The boronic acid undergoes Suzuki coupling with 5-methoxy-3-bromopyridine under palladium catalysis. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Base : Na₂CO₃ or K₂CO₃

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80–100°C for 12–24 hours

This method achieves yields of 65–75%, with purity >95% confirmed by HPLC.

Photoredox-Mediated Pyridine Ring Assembly

Recent advances in photoredox catalysis enable direct pyridine synthesis from ketone precursors. The method reported by Scherbinina et al. involves:

Reaction Mechanism

-

Radical Generation : α,α-Difluoro-β-iodoketones undergo single-electron reduction by fac-Ir(ppy)₃ under blue LED irradiation, forming difluoromethyl radicals.

-

Coupling : Radicals combine with silyl enol ethers to form γ-difluoro-δ-keto intermediates.

-

Cyclization : Treatment with ammonium acetate induces cyclodehydration, yielding 3-fluoropyridines.

Application to Target Compound

Adapting this protocol:

-

Substrates : α,α-Difluoro-β-iodoacetophenone and 5-methoxy-2-(trimethylsilyloxy)styrene.

-

Conditions :

-

Catalyst : fac-Ir(ppy)₃ (0.3 mol%)

-

Light Source : Blue LEDs (450 nm)

-

Solvent : Acetonitrile

-

Post-Reaction Treatment : NH₄OAc, 80°C for 6 hours

-

This one-pot method achieves 68–82% yields, with the methoxy group introduced via the silyl enol ether precursor.

Late-Stage Fluorination via Yamada-Curtius Reaction

The Yamada-Curtius reaction offers a pathway to introduce fluorine at the meta position of the pyridine ring.

Synthesis of 3-Fluoro-5-methoxypyridine

Coupling with 3-Fluoro-4-methylphenyl Grignard Reagent

The fluoropyridine intermediate reacts with 3-fluoro-4-methylphenylmagnesium bromide under Kumada coupling conditions:

-

Catalyst : NiCl₂(dppp) (5 mol%)

-

Solvent : THF, 60°C

-

Yield : 58–64%

Functional Group Interconversion from Preformed Pyridines

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

5-Hydroxypyridine derivatives can be methylated using dimethyl sulfate or methyl iodide:

-

Conditions : K₂CO₃, DMF, 60°C, 6 hours

-

Yield : 85–90%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid cross-coupling | 65–75 | >95 | High |

| Photoredox Synthesis | Radical-mediated cyclization | 68–82 | >90 | Moderate |

| Yamada-Curtius Reaction | Late-stage fluorination | 58–64 | 85–90 | Low |

| Functional Interconversion | Nucleophilic methylation | 85–90 | >95 | High |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-Fluoro-4-methylphenyl)-5-formylpyridine, while reduction of a nitro group can produce 3-(3-Fluoro-4-methylphenyl)-5-aminopyridine.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine, exhibit promising anticancer properties. These compounds have been evaluated for their activity against various cancer cell lines, with specific focus on prostate cancer. For instance, studies have shown that modifications at the 2-position of pyridines can lead to significant inhibition of androgen receptor activity in human prostate cancer cell lines such as LNCaP, demonstrating potential for the treatment of hormone-sensitive cancers .

1.2 Neurological Applications

The compound has been investigated as a potential radioligand for neuroimaging applications. Specifically, it has been linked to the development of positron emission tomography (PET) agents targeting voltage-gated potassium channels in the brain. These agents are critical for imaging demyelination and other neurological disorders, showcasing the compound's relevance in neuropharmacology .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have revealed that specific substitutions can enhance binding affinity and selectivity for biological targets. For example, variations in substituent groups on the pyridine ring have been shown to impact the efficacy against androgen receptors significantly .

Synthesis and Chemical Stability

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Recent patents have detailed methods for synthesizing various polymorphs of this compound, emphasizing its importance in pharmaceutical formulations where stability and solubility are critical factors . The development of crystalline forms aids in improving the compound's handling during manufacturing processes and enhances its storage stability.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits androgen receptor activity; effective against prostate cancer cell lines |

| Neurological Imaging | Potential PET agent for imaging demyelination; targets voltage-gated potassium channels |

| Synthesis | Various polymorphs developed; focus on stability and solubility for pharmaceutical use |

| Clinical Insights | Related compounds show promise in clinical trials; ongoing patent developments |

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, contributing to the overall activity of the compound.

Comparison with Similar Compounds

5-(3-Fluoro-4-methylphenyl)nicotinic acid (YA-6502, CAS 1261946-42-2)

- Key Differences : Replaces the methoxy group at position 5 with a carboxylic acid (–COOH) at position 3 (nicotinic acid backbone).

- This modification is common in drug design to optimize bioavailability .

6-(3-Fluoro-4-methylphenyl)picolinic acid (YA-6507, CAS 1261904-70-4)

- Key Differences : Contains a carboxylic acid at position 2 (picolinic acid backbone) and a phenyl substituent at position 5.

- Implications : The positional shift of substituents may alter metal-chelating properties, a hallmark of picolinic acid derivatives, suggesting applications in catalysis or metallopharmaceuticals .

Substituted Phenyl Group Analogs

3-(4-Chlorophenyl)-5-methoxypyridine (CAS 1373232-71-3)

- Molecular Formula: C₁₂H₁₀ClNO.

- Key Differences : Substitutes the 3-fluoro-4-methylphenyl group with a 4-chlorophenyl moiety.

- This compound is flagged for industrial and research use in safety data sheets .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Key Differences : Features a fluorine at position 2 of pyridine and a 4-fluorophenyl group at position 5.

- Implications : The lack of a methyl group and dual fluorines may increase metabolic stability while reducing lipophilicity compared to the target compound. This derivative has been studied as a precursor for bioactive molecules .

Functional Group Variations

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)

- Molecular Formula: C₁₂H₁₀FNO₂.

- Key Differences : Replaces the methyl group on the phenyl ring with a methoxy group and introduces a hydroxyl (–OH) at position 2 of pyridine.

3-((1H-imidazol-1-yl)methyl)-5-methoxypyridine

- Key Differences : Substitutes the fluorophenyl group with an imidazole-containing methyl group at position 3.

- Implications : Demonstrated inhibitory activity against M. tuberculosis DXS (IC₅₀ = 1.8 mM), highlighting the role of heterocyclic substituents in enzyme inhibition. Fragment-based optimization of this compound led to micromolar-range inhibitors .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C12H12F1N1O1

- CAS Number : 1373233-14-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound's structure allows it to modulate the activity of these targets, influencing cellular responses.

Potential Targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown affinity for nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other pyridine derivatives that affect cancer cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, structure-activity relationship studies have shown that modifications in the compound's structure can enhance its potency against prostate cancer cells (LNCaP) by affecting androgen receptor signaling pathways .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural analogs indicate potential for similar effects.

- Neuroprotective Effects : Given the involvement of nAChRs in neuroprotection, there is potential for this compound to exhibit neuroprotective properties, warranting further investigation into its effects on neuronal cell lines.

Case Studies

Several studies illustrate the biological activity of related compounds and provide insights into potential applications for this compound:

- Study on Anticancer Activity : A library of pyridine derivatives was synthesized and tested against LNCaP prostate cancer cells. The most potent compounds showed over 90% inhibition at concentrations as low as 5 µM, indicating significant anticancer potential .

- Antimicrobial Testing : Research on structurally similar compounds revealed effective antibacterial activity against MRSA. This suggests that this compound may possess similar antimicrobial properties .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other related compounds is beneficial:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine?

Methodological Answer:

The synthesis typically involves cross-coupling reactions to assemble the pyridine core and introduce substituents. Key steps include:

- Suzuki-Miyaura Coupling: Aryl halides (e.g., 5-methoxypyridine boronic acid) are coupled with 3-fluoro-4-methylphenyl boronic esters using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol under reflux .

- Protection/Deprotection: Methoxy groups may be introduced via nucleophilic substitution or protected during coupling to avoid side reactions.

- Purification: Column chromatography or recrystallization ensures high purity (>98%), as validated by HPLC and mass spectrometry .

Advanced: How can reaction conditions for Suzuki-Miyaura coupling be optimized to enhance yield and regioselectivity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Pd(OAc)₂ with ligands like SPhos or XPhos improves stability and selectivity for sterically hindered substrates .

- Solvent Effects: Mixed solvents (e.g., DMF/H₂O) enhance solubility of polar intermediates.

- Temperature Control: Lower temperatures (60–80°C) reduce decomposition of fluorinated aryl groups.

Table 1: Catalyst Performance Comparison

| Catalyst System | Yield (%) | Selectivity (A:B) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 65 | 85:15 | |

| Pd(OAc)₂/XPhos | 92 | 98:2 |

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic regions) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in related fluoropyridine structures (e.g., torsion angles and packing motifs) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 232.08) .

Advanced: How do researchers address contradictions in NMR data for fluorinated pyridines?

Methodological Answer:

- Decoupling Experiments: ¹H-¹⁹F HOESY identifies through-space interactions between fluorine and proximal protons .

- 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded aromatic regions.

- Comparative Analysis: Cross-referencing with structurally characterized analogs (e.g., 5-Fluoro-2-methoxypyridin-4-amine) validates assignments .

Advanced: What computational approaches predict the bioactivity of derivatives?

Methodological Answer:

- Molecular Docking: Targets enzymes like thymidylate synthase, leveraging pyridine’s π-π stacking with active-site residues (e.g., studies on oxadiazole derivatives) .

- QSAR Models: Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with logP and IC₅₀ values.

- DFT Calculations: Predict regioselectivity in electrophilic substitution (e.g., Fukui indices for fluorophenyl groups) .

Basic: How do structural modifications (e.g., fluoro/methoxy) impact physicochemical properties?

Methodological Answer:

- Lipophilicity: Fluorine increases logP (hydrophobicity), enhancing membrane permeability.

- Solubility: Methoxy groups improve aqueous solubility via hydrogen bonding, critical for in vitro assays.

- Stability: Fluorine reduces metabolic degradation, as seen in analogs like 5-Fluoro-2-methoxypyridin-4-amine .

Advanced: What strategies enable SAR studies via substituent variation?

Methodological Answer:

- Parallel Synthesis: Combinatorial libraries of analogs (e.g., varying fluoro/methoxy positions) using automated coupling protocols .

- Protecting Groups: tert-Butyldimethylsilyl (TBS) protects hydroxyl groups during coupling, then deprotected post-synthesis .

- Bioisosteric Replacement: Replacing fluorine with chloro or trifluoromethyl groups to assess tolerance in target binding pockets .

Advanced: How are multi-step syntheses validated to ensure intermediate fidelity?

Methodological Answer:

- In-line Monitoring: LC-MS tracks intermediates in real-time, minimizing purification losses.

- Crystallographic Validation: Intermediates are crystallized (e.g., 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine) to confirm regiochemistry .

- Kinetic Studies: Identifies rate-limiting steps (e.g., cyclization in oxadiazole formation) for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.